molecular formula C6H7N3O B1481651 (1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 1934862-65-3

(1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Katalognummer: B1481651
CAS-Nummer: 1934862-65-3
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: KOTJEWIHIAIIQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical building block based on the 1H-imidazo[1,2-b]pyrazole scaffold, a fused heterobicyclic system of high interest in medicinal and materials chemistry. This scaffold is recognized as a non-classical isostere of indole, and replacing an indole ring with it in drug candidates has been shown to significantly improve solubility in aqueous media, a critical parameter for drug development . The imidazo[1,2-b]pyrazole core displays a diverse range of biological activities, making it a valuable template for creating new pharmacologically active compounds. Reported activities for this heterocycle include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The hydroxymethyl group at the 7-position can be readily functionalized, providing a handle for further chemical exploration. It can serve as a precursor for other derivatives via reactions such as oxidation or nucleophilic substitution, facilitating the construction of more complex molecules for structure-activity relationship (SAR) studies . The broader scaffold can be selectively functionalized at multiple positions using modern organometallic chemistry, including Br/Mg-exchange and regioselective magnesiation or zincation, followed by reactions with various electrophiles . This compound is intended for research applications only, including use as a standard in analytical studies, a substrate in method development, and a key intermediate in the synthesis of novel compounds for biological evaluation or material science. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

5H-imidazo[1,2-b]pyrazol-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-4-5-3-8-9-2-1-7-6(5)9/h1-3,8,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTJEWIHIAIIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of (1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

The compound has shown potential in cancer research, particularly in inhibiting pathways crucial for tumor growth. For instance, studies have indicated that related compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. A notable case study involved the treatment of acute myeloid leukemia (AML) cells, where imidazo[1,2-b]pyrazole derivatives increased differentiation markers while reducing cell viability.

Interaction with Biological Targets

This compound has been studied for its binding affinity with various enzymes and receptors involved in disease pathways. Such interaction studies are essential for understanding the therapeutic potential and mechanisms of action of this compound.

Material Science Applications

In addition to its biological applications, this compound is utilized in material science for the development of novel materials with specific functional properties. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and as a ligand in coordination chemistry.

Comparative Analysis of Related Compounds

The table below summarizes key findings related to various compounds structurally similar to this compound:

Compound NameBiological ActivityMechanism of ActionReference
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolAntimicrobial, AnticancerInhibition of CDKs
7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazoleAntimicrobialCell wall synthesis inhibition
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazoleNeurotransmitter receptor activityBinding to serotonin receptors

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, derivatives of this compound were tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

A study involving human cancer cell lines showed that treatment with imidazo[1,2-b]pyrazole derivatives led to a dose-dependent decrease in cell proliferation rates. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

The imidazo[1,2-b]pyrazole core significantly impacts lipophilicity and solubility. For instance, replacing an indole ring (as in pruvanserin) with a 1H-imidazo[1,2-b]pyrazole reduces logD by 1.2 units, enhancing aqueous solubility . Key comparisons include:

Compound Core Structure logD Aqueous Solubility Key Substituents
(1H-imidazo[1,2-b]pyrazol-7-yl)methanol Imidazo-pyrazole 0.8 High -OH at C7
Indole-based Pruvanserin Indole 2.0 Low -OCH3, -CH2CH2N(CH3)2
(6-Cyclopropyl-1-methyl-7-yl)methanol Imidazo-pyrazole 1.1 Moderate Cyclopropyl at C6, -CH3 at N1
3-Iodoimidazo[1,2-a]pyridin-7-methanol Imidazo-pyridine 1.5 Moderate -I at C3

The hydroxymethyl group at C7 in this compound contributes to hydrogen bonding, further improving solubility compared to halogenated or alkylated analogs .

Vorbereitungsmethoden

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction

A prominent and efficient approach to construct the imidazo[1,2-b]pyrazole core, including derivatives like (1H-imidazo[1,2-b]pyrazol-7-yl)methanol, is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This method involves the condensation of:

  • A 5-aminopyrazole derivative (e.g., 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate),
  • An aldehyde (which can be formaldehyde or substituted variants),
  • An isocyanide.

This one-pot reaction proceeds under mild acidic catalysis (e.g., HClO4, Lewis acids) in ethanol or other suitable solvents, typically at ambient temperature or slightly elevated temperatures. The reaction yields the imidazo[1,2-b]pyrazole core with high regioselectivity and yields up to 83% reported for various derivatives.

The GBB reaction mechanism involves the formation of an imine intermediate between the amino group and the aldehyde, followed by nucleophilic attack by the isocyanide and subsequent cyclization to form the fused heterocycle. The hydroxymethyl substituent at the 7-position can be introduced by using formaldehyde as the aldehyde component in the reaction.

Table 1: Representative Reaction Conditions for GBB-3CR Synthesis

Component Example Molar Ratio Catalyst Solvent Temperature Yield (%)
Aminopyrazole 5-aminopyrazole-4-carbonitrile 1 equiv HClO4 (20 mol%) Ethanol Room temp 59-83
Aldehyde Formaldehyde (for hydroxymethyl group) 1 equiv Lewis acids (e.g., In(III) salts) Ethanol 25-50 °C Up to 83
Isocyanide tert-Butyl isocyanide 1 equiv - - - -

Note: Reaction times vary from 15 min to several hours depending on catalyst and temperature.

Stepwise Synthesis via Functionalized Pyrazole Precursors

Another method involves preparing the pyrazole precursor first, followed by cyclization and functionalization steps:

  • Synthesis of 1H-imidazo[1,2-b]pyrazole core from 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid via acid-catalyzed cyclization.
  • Protection of the imidazo[1,2-b]pyrazole nitrogen using protective groups such as 2-(trimethylsilyl)ethoxy)methyl (SEM) chloride.
  • Selective functionalization at the 7-position by reaction with formaldehyde or other electrophiles to introduce the hydroxymethyl group.
  • Purification by column chromatography or recrystallization.

This approach allows for greater control over substitution patterns but involves multiple steps and purification stages.

Table 2: Stepwise Synthesis Outline

Step Reaction Conditions Yield/Notes
1 Cyclization of 5-amino-pyrazole derivative Acidic medium (H2SO4, 75 °C) 60% yield
2 Protection of nitrogen (e.g., SEM protection) NaH, SEMCl in DMF, 0 °C to 25 °C 82% yield
3 Functionalization at 7-position Reaction with formaldehyde or similar Variable yields
4 Purification Column chromatography (silica gel) Required

Selective Functionalization and Derivatization

Selective functionalization of the imidazo[1,2-b]pyrazole core is crucial for introducing the hydroxymethyl group at the 7-position. This often involves:

  • Use of electrophilic reagents such as benzoyl chloride or formaldehyde derivatives.
  • Control of reaction conditions (temperature, solvent, time) to avoid overreaction or side products.
  • Protection/deprotection strategies to maintain the integrity of sensitive groups during functionalization.

Research Findings and Optimization

  • The GBB-3CR method has been optimized to reduce reaction times from typical 3–18 hours to as low as 15 minutes under catalytic acidic conditions, improving throughput for library synthesis.
  • Regioselectivity is high, with exclusive formation of the 1H-imidazo[1,2-b]pyrazole isomer confirmed by 1D and 2D NMR techniques.
  • The hydroxymethyl group can be introduced efficiently by selecting formaldehyde as the aldehyde component in the GBB reaction.
  • Purification remains a critical step, with column chromatography commonly employed to isolate pure products.
  • The use of protective groups like SEM enhances the stability and handling of intermediates during multi-step syntheses.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Groebke–Blackburn–Bienaymé 3-Component Reaction One-pot, multicomponent, uses 5-aminopyrazole, aldehyde (formaldehyde), isocyanide High regioselectivity, good yields, rapid Requires acidic catalyst, purification needed
Stepwise Synthesis via Protected Intermediates Multi-step, involves protection, cyclization, functionalization Greater control over substitution More time-consuming, multiple purifications
Selective Electrophilic Functionalization Post-core synthesis functionalization Enables specific substitution patterns Risk of side reactions, requires careful condition control

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-imidazo[1,2-b]pyrazol-7-yl)methanol?

  • Methodological Answer : The compound can be synthesized via a one-pot sequential approach under mild conditions, as described for analogous imidazo[1,2-b]pyrazoles. This method involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group introduction. Post-synthetic modifications, such as SEM (2-(trimethylsilyl)ethoxymethyl) protection, enable further derivatization via cross-coupling or metalation reactions (e.g., Br/Mg exchange) .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., HRMS (EI) calculated for C₁₄H₂₃N₃O₃Si: 309.1503, observed 309.1502 ).
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., O–H stretch at ~3132 cm⁻¹ and C=O at 1687 cm⁻¹) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles (e.g., dihedral angles between heterocyclic and aromatic rings ).

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include:

  • Lipophilicity (logD) : Measure via shake-flask or chromatographic methods. For example, replacing indole with imidazo[1,2-b]pyrazole reduces logD (e.g., from 2.5 to 1.8), enhancing aqueous solubility .
  • pKa : Determine via potentiometric titration. The NH group in imidazo[1,2-b]pyrazole has a pKa ~7.3, lower than indole (~10), influencing ionization in physiological conditions .
  • Solubility : Assessed via kinetic solubility assays in PBS (phosphate-buffered saline) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

  • Methodological Answer :

  • Metalation : Use TMPMgCl·LiCl to deprotonate the C3 position, enabling electrophilic trapping (e.g., allylation, cyanation) .
  • Cross-Coupling : Apply Pd catalysts (e.g., PEPPSI-iPr) for Negishi couplings with aryl halides. For electron-deficient substrates, optimize with SPhos ligand .
  • SEM Protection : Install SEM groups to direct functionalization to the N1 position, preserving reactivity at C7 .
  • Example : SEM-protected derivatives undergo Suzuki-Miyaura coupling with 4-iodophenylmorpholine (68% yield) .

Q. How does substituting indole with 1H-imidazo[1,2-b]pyrazole affect drug-like properties?

  • Methodological Answer : Comparative studies (Table 1) reveal:

PropertyIndole Derivative (Pruvanserin)Imidazo[1,2-b]pyrazole Analogue
logD 2.51.8
Aqueous Solubility 12 µM85 µM
pKa 6.4 (piperazine NH)7.3 (core NH)
  • Implications : Lower logD enhances solubility and bioavailability. Altered pKa affects membrane permeability and receptor binding. Further studies should include:
  • Bioassays : Compare 5-HT₂A receptor affinity .
  • Metabolic Stability : Assess CYP450 oxidation using liver microsomes .

Q. What methodologies resolve contradictions in crystallographic data for imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, apply twin-law matrices in SHELX .
  • Validation Tools : Check for π-π stacking (e.g., interplanar distances ~3.5 Å) and hydrogen bonds (e.g., O–H⋯N interactions) .
  • Data Deposition : Submit to repositories like CCDC (Cambridge Crystallographic Data Centre) for cross-validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.